molecular formula C10H13NO3 B3042291 2-[4-(2-aminoethyl)phenoxy]acetic Acid CAS No. 55458-77-0

2-[4-(2-aminoethyl)phenoxy]acetic Acid

Cat. No.: B3042291
CAS No.: 55458-77-0
M. Wt: 195.21 g/mol
InChI Key: DGPWASIVWNADCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Broader Field of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives represent a broad class of organic compounds with significant applications in various scientific fields. In agriculture, chlorinated derivatives of phenoxyacetic acid, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides. nih.govnih.gov In the realm of medicine, the phenoxyacetic acid scaffold is a key structural component in numerous drug classes, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antihypertensive properties. jetir.org This structural motif's prevalence is due to its synthetic accessibility and its ability to interact with various biological targets. The core structure typically consists of a phenyl ring linked to an acetic acid moiety through an ether bond. Modifications to the phenyl ring and the acetic acid group can lead to a diverse range of compounds with distinct biological profiles.

Historical Trajectory of Research on Related Aminoethyl Phenoxy Scaffolds

The aminoethyl phenoxy scaffold, which combines an aminoethyl group with a phenoxy moiety, has been a subject of interest in medicinal chemistry for decades. The aminoethyl group is a key feature of many endogenous molecules, including neurotransmitters like dopamine (B1211576) and norepinephrine, as well as the trace amine tyramine (B21549). The incorporation of this pharmacophore into a phenoxy scaffold has been a strategy in the design of compounds targeting various receptors and enzymes.

Historically, research in this area has often focused on modifying the core structure to achieve desired pharmacological effects. For instance, the development of beta-blockers, a class of drugs used to manage cardiovascular diseases, has involved the synthesis of compounds containing an amino-alcohol side chain attached to a phenoxy group. While not identical to the 2-[4-(2-aminoethyl)phenoxy]acetic acid structure, these related compounds have provided valuable insights into the structure-activity relationships of molecules bearing the aminoethyl phenoxy moiety.

Fundamental Significance of the 2-[4-(2-aminoethyl)phenoxy]acetic Acid Core Structure in Academic Inquiry

The fundamental significance of the 2-[4-(2-aminoethyl)phenoxy]acetic acid core structure in academic research lies in its potential as a building block for the synthesis of more complex molecules with tailored biological activities. The structure incorporates several key features that are attractive for chemical biology investigations:

A Carboxylic Acid Group: This functional group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets such as enzymes and receptors. It also provides a handle for further chemical modifications, such as esterification or amidation, to create libraries of related compounds for screening.

An Ether Linkage: The ether bond provides a degree of conformational flexibility, allowing the molecule to adopt different spatial arrangements to fit into binding pockets.

A Phenyl Ring: The aromatic ring can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, which are important for molecular recognition.

A Primary Amine: The amino group is a key functional group in many biologically active molecules. It can be protonated at physiological pH, allowing for ionic interactions, and can also act as a hydrogen bond donor.

The combination of these features in a single molecule makes 2-[4-(2-aminoethyl)phenoxy]acetic acid a valuable scaffold for exploring interactions with a wide range of biological systems. Its structural relationship to the naturally occurring trace amine tyramine (also known as 4-(2-aminoethyl)phenol) suggests that it could potentially interact with biological targets of tyramine or serve as a starting point for the design of probes to study these systems.

Below is a table summarizing the basic chemical properties of 2-[4-(2-aminoethyl)phenoxy]acetic acid hydrochloride, a common salt form of the compound. scbt.comechemi.com

PropertyValue
CAS Number 55458-85-0
Molecular Formula C10H13NO3・HCl
Molecular Weight 231.68 g/mol

Further research is needed to fully elucidate the specific applications and significance of 2-[4-(2-aminoethyl)phenoxy]acetic acid in chemical biology. However, based on the well-established roles of its constituent chemical motifs, it holds promise as a versatile tool for the development of new molecular probes and potential therapeutic agents.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5-7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPWASIVWNADCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 4 2 Aminoethyl Phenoxy Acetic Acid and Its Analogues

Retrosynthetic Analysis for 2-[4-(2-aminoethyl)phenoxy]acetic Acid

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials.

Identification of Key Synthetic Equivalents and Intermediates

The retrosynthetic disconnection of 2-[4-(2-aminoethyl)phenoxy]acetic acid reveals several key synthons and their corresponding synthetic equivalents. The primary disconnections are at the ether linkage and the C-N bond of the aminoethyl side chain.

Disconnection of the Ether Bond: Cleavage of the ether bond suggests a phenol (B47542) derivative and a haloacetic acid derivative as precursors. A key intermediate here is a protected version of the 4-(2-aminoethyl)phenol.

Disconnection of the C-N Bond: Breaking the carbon-nitrogen bond of the aminoethyl group points towards a phenethyl halide or tosylate and an ammonia (B1221849) equivalent.

This analysis identifies crucial intermediates such as 4-hydroxyphenethylamine and ethyl chloroacetate. Protecting groups for the amine and carboxylic acid functionalities are often necessary to prevent unwanted side reactions during synthesis.

Strategic Approaches to Phenoxyacetic Acid Moiety Formation

The formation of the phenoxyacetic acid moiety is a critical step in the synthesis. The Williamson ether synthesis is a classical and widely employed method for this transformation. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reactant 1Reactant 2ConditionsProduct
4-hydroxyphenethylamine (or its N-protected derivative)Ethyl bromoacetate (B1195939)Base (e.g., K2CO3), Solvent (e.g., Acetone)Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate
PhenolChloroacetic acidBase (e.g., NaOH)Phenoxyacetic acid

This table showcases common reactants and conditions for the Williamson ether synthesis to form a phenoxyacetic acid linkage.

The efficiency of this reaction is influenced by the choice of base, solvent, and temperature. Phase transfer catalysts can also be employed to enhance the reaction rate.

Direct Synthesis Protocols for 2-[4-(2-aminoethyl)phenoxy]acetic Acid

Direct synthesis involves the stepwise construction of the target molecule from readily available starting materials.

Nucleophilic Substitution Reactions in the Ether Linkage Formation

The formation of the ether linkage is typically achieved through a nucleophilic substitution reaction. A common approach involves reacting a substituted phenol with a haloacetic acid ester in the presence of a base. For instance, reacting p-nitrophenol with ethyl bromoacetate in the presence of potassium carbonate yields the corresponding nitrophenoxyacetate. The nitro group can then be reduced to an amine and further modified.

Another strategy involves the reaction of a phenol salt with a chloroacetic acid salt in a suitable solvent, followed by acidification to yield the phenoxyacetic acid. wipo.int This method can offer high yields and is amenable to solvent recycling, making it an environmentally conscious choice. wipo.int

Amination Strategies for the Side Chain Introduction

The introduction of the aminoethyl side chain can be accomplished through various amination strategies. One common method is the reductive amination of a corresponding aldehyde or ketone. libretexts.orgnih.gov This involves the reaction of the carbonyl compound with ammonia in the presence of a reducing agent. libretexts.org

Alternatively, the amine functionality can be introduced via SN2 reactions of alkyl halides with ammonia or other amine nucleophiles. libretexts.org The Gabriel synthesis offers a classic route to primary amines from alkyl halides using phthalimide. libretexts.org Modern approaches, such as nickel-photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides, provide modular and efficient access to β-phenethylamine derivatives. acs.org

Carboxylic Acid Group Derivatization and Hydrolysis

The final step in the synthesis of 2-[4-(2-aminoethyl)phenoxy]acetic acid often involves the hydrolysis of an ester precursor, such as ethyl 2-[4-(2-aminoethyl)phenoxy]acetate. nih.gov This hydrolysis can be carried out under acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction, and an excess of water is typically used to drive the equilibrium towards the carboxylic acid. chemguide.co.uklibretexts.orglibretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. chemguide.co.uk This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

Synthesis of Chemically Modified Analogues and Derivatives

The modification of the 2-[4-(2-aminoethyl)phenoxy]acetic acid scaffold is crucial for developing a library of related compounds. These modifications typically involve altering the substituents on the phenyl ring or derivatizing the core structure to introduce new functional groups and molecular properties.

Synthesis of Phenoxyacetic Acid Derivatives with Varied Ring Substitutions

The synthesis of phenoxyacetic acid derivatives with different substituents on the aromatic ring is commonly achieved through the Williamson ether synthesis. This method involves the reaction of a substituted phenol with an α-haloacetic acid or its ester, typically in the presence of a base. nih.gov

A general approach begins with treating a substituted phenol with a base like sodium hydroxide (B78521) to form the corresponding phenolate (B1203915), which then acts as a nucleophile. nih.gov This phenolate attacks the α-carbon of a reagent like chloroacetic acid, displacing the chloride ion to form the phenoxyacetic acid derivative. nih.gov For instance, various substituted phenols can be reacted with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) to yield the corresponding ethyl phenoxyacetate (B1228835) derivatives. mdpi.com Subsequent hydrolysis of these esters with a base like sodium hydroxide (NaOH) affords the desired phenoxyacetic acid derivatives. mdpi.com

Researchers have synthesized a variety of derivatives using this core methodology. Halogen substitutions, for example, have been shown to be significant in certain biological contexts. nih.gov The synthesis of [2-(2,4-dichlorophenoxy)phenyl]acetic acid is a notable example that highlights the introduction of multiple halogen atoms onto the phenoxy ring system. nih.gov Other modifications include the introduction of formyl groups, which can serve as synthetic handles for further derivatization. For example, 2-(4-formylphenoxy)acetic acids can be prepared from the corresponding hydroxybenzaldehydes and ethyl bromoacetate, followed by hydrolysis. mdpi.com

Starting PhenolReagentsResulting DerivativeReference
4-Hydroxybenzaldehyde1. Ethyl bromoacetate, K₂CO₃, DMF; 2. NaOH, MeOH2-(4-formylphenoxy)acetic acid mdpi.com
2,4-Difluorophenol1. Ethyl chloroacetate, K₂CO₃; 2. Hydrolysis2-(2,4-Difluorophenoxy)acetic acid nih.gov
Substituted PhenolsChloroacetic acid, NaOHSubstituted phenoxyacetic acid nih.gov

Introduction of Heterocyclic Systems into the Molecular Scaffold

Incorporating heterocyclic moieties into the phenoxyacetic acid framework is a common strategy to generate novel chemical entities. These syntheses often utilize a functionalized phenoxyacetic acid derivative as a starting point.

One prominent method involves the Claisen-Schmidt condensation of a formyl-substituted phenoxyacetic acid, such as 2-(4-formyl-2-methoxyphenoxy)acetic acid, with various ketones to form chalcones. nih.govresearchgate.net These chalcones are versatile intermediates that can be cyclized to form a range of heterocyclic systems. For example, reacting these chalcones with acid hydrazides in glacial acetic acid leads to the formation of pyrazoline derivatives. nih.govresearchgate.net

Another approach involves coupling a phenoxyacetic acid with a heterocyclic amine. For instance, a novel phenoxy thiazole (B1198619) derivative was synthesized by first preparing 2,4-difluorophenoxy acetic acid. nih.gov This acid was then coupled with 2-amino-4-(4-bromophenyl)thiazole (B182969) using a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of a base to furnish the final heterocyclic derivative. nih.gov

Furthermore, hydrazone derivatives of phenoxyacetic acid serve as important intermediates for heterocyclic synthesis. These are typically formed by reacting a 2-(formylphenoxy)acetic acid derivative with various hydrazides in refluxing ethanol (B145695) with a catalytic amount of acetic acid. mdpi.comnih.gov These hydrazones can then be used to construct more complex heterocyclic structures.

Starting MaterialReagents for Heterocycle FormationHeterocyclic System IntroducedReference
2-(4-formyl-2-methoxyphenoxy)acetic acid-derived chalconesAcid hydrazide, glacial acetic acidPyrazoline nih.govresearchgate.net
2,4-Difluorophenoxy acetic acid2-Amino-4-(4-bromophenyl)thiazole, TBTU, lutidineThiazole nih.gov
2-(Formylphenoxy)acetic acid derivativesBenzohydrazide derivatives, EtOH, acetic acidHydrazone (precursor to heterocycles) mdpi.comnih.gov
4-Aminophenoxyacetic acidsChloroacetyl chloride, ω-lactamsPyrrolidinone, Piperidinone, Perhydroazepinone researchgate.net

Precursor Syntheses for Related Aminoethyl-Substituted Phenols

The synthesis of the target compound, 2-[4-(2-aminoethyl)phenoxy]acetic acid, relies on the availability of the key precursor, 4-(2-aminoethyl)phenol, or a protected version thereof. The synthesis of such substituted phenols can be approached in several ways.

One established method for introducing an aminomethyl group ortho to a hydroxyl group is the Mannich reaction. This reaction involves treating a phenol with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to produce an ortho-aminomethylated phenol. google.com While this provides an aminomethyl group, further chemical steps would be required to extend the chain to an aminoethyl group. The resulting aminomethyl group can be converted to a methyl group via catalytic hydrogenation, a process used to synthesize ortho-methylated phenols like 4-amino-o-cresol from 2-[(N,N-dimethylamino)-methyl]-4-nitrophenol. google.com This demonstrates the manipulation of such side chains, which is relevant to the synthesis of more complex structures.

A more direct approach to the aminoethyl side chain involves starting with a phenol containing a functional group that can be elaborated. For example, a 4-hydroxyphenylacetic acid could be converted to its corresponding amide, followed by reduction to yield 4-(2-aminoethyl)phenol. Alternatively, a Friedel-Crafts acylation of a protected phenol (e.g., anisole) with chloroacetyl chloride, followed by a series of steps including azide (B81097) formation and reduction, can also lead to the desired aminoethyl phenol precursor. The development of novel aminoethyl-substituted chalcones often involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde, indicating another route to incorporate the aminoethyl moiety into aromatic systems. nih.gov

Advanced Synthetic Methodologies in 2-[4-(2-aminoethyl)phenoxy]acetic Acid Research

To improve efficiency, yield, and environmental friendliness, researchers have moved beyond conventional heating methods and explored advanced synthetic techniques.

Application of Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. This technology has been successfully applied to the synthesis of phenoxyacetic acid analogues and related heterocyclic systems.

For example, the synthesis of various 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has been achieved using microwave irradiation. farmaciajournal.com This method provides a rapid and efficient alternative to traditional refluxing. farmaciajournal.com Similarly, the synthesis of ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates was accomplished by reacting substituted thiosemicarbazones with an appropriate bromo ester in PEG-400 under microwave irradiation. nih.gov Another example is the one-pot, three-component synthesis of tetrahydropyrimido[4,5-b]quinolin-ones, which is facilitated by microwave irradiation in glacial acetic acid, offering shorter reaction times and higher yields compared to conventional heating. nih.gov

Reaction TypeConventional Method TimeMicrowave Method TimeKey AdvantageReference
Synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivativesSeveral hours (reflux)MinutesRapid, eco-friendly, high efficiency farmaciajournal.com
Synthesis of tetrahydropyrimido[4,5-b]quinolin-ones25 minutes (reflux)10 minutesShorter reaction time, higher yield nih.gov
Synthesis of thiazole acetatesNot specified30 secondsRapid reaction nih.gov

Investigations into Solvent-Free and Catalyst-Free Conditions

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize or eliminate the use of solvents and catalysts. Microwave irradiation is particularly well-suited for solvent-free reactions, as it allows for direct energy transfer to the reactants.

A study on the synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives successfully demonstrated a solvent-free and catalyst-free microwave-assisted method. farmaciajournal.com This approach was compared directly with a conventional refluxing method in an aqueous medium. The solvent-free microwave synthesis was noted for being environmentally friendly, easy to perform, and proceeding in a short time with high efficiency. farmaciajournal.com This methodology highlights a significant advancement in the synthesis of phenoxyacetic acid derivatives, offering a greener alternative to traditional synthetic protocols. farmaciajournal.com

Process Optimization and Reaction Efficiency Studies

The industrial and laboratory synthesis of 2-[4-(2-aminoethyl)phenoxy]acetic acid and its analogues relies heavily on the Williamson ether synthesis. This method, while fundamental, requires significant optimization to maximize yield, minimize reaction times, reduce by-product formation, and ensure economic viability and environmental sustainability. numberanalytics.comfrancis-press.com Process optimization studies focus on several key parameters, including the choice of reactants, solvents, catalysts, and reaction conditions. numberanalytics.com

Influence of Base and Solvent Systems

The initial step in the synthesis involves the deprotonation of the phenolic hydroxyl group of the tyramine (B21549) precursor. The efficiency of this step is critically dependent on the base and solvent used. Strong bases in polar aprotic solvents are generally preferred as they enhance the nucleophilicity of the resulting phenoxide ion. numberanalytics.com

Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly effective. numberanalytics.com However, for industrial applications and milder conditions, inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often employed, particularly in conjunction with phase-transfer catalysis. wikipedia.orgptfarm.pl

Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent choices as they effectively solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion. numberanalytics.com Acetonitrile (B52724) is also a commonly used solvent. wikipedia.org Protic solvents tend to slow the reaction rate. wikipedia.org

Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield

BaseSolventRepresentative Yield (%)Reference
Sodium Hydride (NaH)Dimethylformamide (DMF)85 numberanalytics.com
Potassium tert-Butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)90 numberanalytics.com
Potassium Carbonate (K₂CO₃)Butanone (MEK)Not specified, but effective gold-chemistry.org
Sodium Hydroxide (NaOH)Water (in PTC)40 numberanalytics.com

Catalytic Strategies for Enhanced Efficiency

To overcome the challenges of reactant immiscibility and to accelerate reaction rates under milder conditions, various catalytic systems have been developed.

Phase-transfer catalysis is a particularly powerful technique for optimizing the synthesis of phenoxyacetic acids. biomedres.us This methodology is essential when using inorganic bases like K₂CO₃ or NaOH with organic solvents, creating a heterogeneous solid-liquid or liquid-liquid system. ptfarm.plijche.com The PTC catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides. numberanalytics.comwikipedia.orgbiomedres.us This approach offers several advantages:

Increased reaction rates. crdeepjournal.org

Use of milder and less expensive bases. ijche.com

Elimination of the need for strictly anhydrous conditions.

Table 2: Impact of Phase-Transfer Catalysts on Reaction Efficiency

CatalystCatalyst TypeFunctionReference
Tetrabutylammonium BromideQuaternary Ammonium SaltTransfers phenoxide anion to the organic phase. wikipedia.org
18-Crown-6Crown EtherComplexes with the cation (e.g., K⁺), enhancing anion nucleophilicity. numberanalytics.comwikipedia.org
Tetra-n-hexylammonium bromideQuaternary Ammonium SaltEffective in solid-liquid PTC for producing phenoxyacetates. ijche.com

Advanced and Sustainable Methodologies

Modern process optimization also incorporates energy-efficient and sustainable techniques to improve reaction efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of Williamson ether synthesis, reducing reaction times from hours to minutes and often improving yields. numberanalytics.comnumberanalytics.com

Ultrasound-Assisted Synthesis: Sonication is another technique used to enhance reaction rates, particularly in solid-liquid PTC systems. The ultrasonic waves provide the energy for mass transfer and activation, leading to higher product conversion under mild conditions. ijche.com

Optimization of Reaction Conditions

Beyond solvent and catalyst selection, other parameters are fine-tuned to maximize efficiency.

Temperature: Typical Williamson ether syntheses are conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org Optimization involves finding the ideal temperature that maximizes the reaction rate without promoting side reactions, such as elimination or decomposition.

Reactant Stoichiometry: Studies often investigate the optimal molar ratio of the phenol precursor, the alkylating agent (e.g., ethyl bromoacetate), and the base to achieve full conversion while minimizing waste. nih.gov

By systematically studying these variables, researchers can develop highly efficient, cost-effective, and scalable processes for the synthesis of 2-[4-(2-aminoethyl)phenoxy]acetic acid and its analogues. Industrial procedures, through rigorous optimization, can achieve near-quantitative conversion. wikipedia.org

Mechanistic and Biochemical Exploration of 2 4 2 Aminoethyl Phenoxy Acetic Acid

Identification and Validation of Potential Molecular Targets

The biological effects of a compound are initiated by its interaction with specific molecular targets within the cell. For 2-[4-(2-aminoethyl)phenoxy]acetic acid, the identification of these targets is the first step in understanding its mechanism of action. This involves investigating its binding to enzymes and its interaction with cellular receptors.

Investigation of Enzyme Binding and Modulation

Phenoxyacetic acid derivatives have been shown to interact with various enzymes, suggesting that 2-[4-(2-aminoethyl)phenoxy]acetic acid may also exhibit enzyme-modulating activities. Computational molecular docking studies on similar compounds have provided insights into potential enzyme targets. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammatory pathways. mdpi.com These studies indicate that the phenoxyacetic acid scaffold can fit into the active site of COX-2, suggesting that 2-[4-(2-aminoethyl)phenoxy]acetic acid could potentially act as an anti-inflammatory agent by a similar mechanism.

Furthermore, studies on other phenoxyacetic acid analogs have demonstrated inhibitory activity against aminopeptidase (B13392206) M. genome.jp While the Ki value for a related compound was in the micromolar range, it highlights the potential for this class of molecules to interact with metalloproteases. The presence of the aminoethyl and acetic acid moieties on the phenoxy ring of 2-[4-(2-aminoethyl)phenoxy]acetic acid could influence its binding affinity and selectivity for various enzymes.

Potential Enzyme TargetObserved/Predicted InteractionSignificance
Cyclooxygenase-2 (COX-2)Potential inhibition (based on derivatives)Anti-inflammatory effects
Aminopeptidase MPotential inhibition (based on derivatives)Modulation of peptide metabolism
Angiotensin-Converting Enzyme 2 (ACE2)Potential interaction (based on derivatives)Implications for cardiovascular regulation

Receptor Interaction Profiling and Specificity

In addition to enzymes, cellular receptors are key targets for many bioactive molecules. In silico screening and molecular docking are powerful tools for predicting the interaction of compounds with a wide range of receptors. For phenoxyacetic acid derivatives, computational studies have explored their potential to bind to nuclear receptors, such as the androgen receptor. nih.gov These studies suggest that the phenoxyacetic acid scaffold can be modified to achieve specific receptor interactions, which could be relevant for conditions like prostate cancer.

Machine learning models have also been developed to predict the binding of small molecules to nuclear receptors, offering a high-throughput method to assess the potential endocrine-disrupting activity of compounds. nih.gov Applying such models to 2-[4-(2-aminoethyl)phenoxy]acetic acid could provide valuable information on its potential to interact with various nuclear receptors and other receptor families, such as G-protein coupled receptors (GPCRs). The specificity of these interactions would depend on the precise fit of the molecule into the receptor's binding pocket, a property that can be estimated through detailed molecular modeling.

Potential Receptor TargetPredicted Interaction TypePotential Functional Consequence
Androgen ReceptorAntagonism (based on derivatives)Anti-prostate cancer activity
Other Nuclear ReceptorsAgonism or Antagonism (predictive)Modulation of gene expression
G-Protein Coupled Receptors (GPCRs)Binding (predictive)Alteration of cellular signaling

Elucidation of Intracellular Pathways and Biochemical Processes

Following interaction with its molecular targets, a compound can modulate various intracellular pathways and biochemical processes. Understanding these downstream effects is crucial for a complete picture of its biological activity.

Interaction with Metabolic Enzymes and Co-factors

The metabolism of phenoxyacetic acid derivatives has been studied in various organisms. For example, 2-phenoxyethanol (B1175444) is metabolized to its major metabolite, phenoxyacetic acid. nih.gov This biotransformation suggests that 2-[4-(2-aminoethyl)phenoxy]acetic acid could also be a substrate for metabolic enzymes. Databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc provide comprehensive information on metabolic pathways and can be used to predict the potential involvement of a compound in various metabolic processes. genome.jpkegg.jpnih.govnih.govresearchgate.netresearchgate.net

The structural similarity to acetate (B1210297) and pyruvate (B1213749) suggests that 2-[4-(2-aminoethyl)phenoxy]acetic acid might interfere with central carbon metabolism, although specific interactions would need to be experimentally verified. The aminoethyl side chain could also make it a substrate for enzymes involved in amino acid metabolism. The interaction with these pathways would depend on the recognition and processing of the molecule by specific metabolic enzymes and the availability of necessary co-factors.

Modulation of Cellular Signaling Cascades

By binding to receptors or modulating enzyme activity, 2-[4-(2-aminoethyl)phenoxy]acetic acid has the potential to influence a variety of cellular signaling cascades. Bioinformatics tools and pathway analysis software can predict which signaling pathways are likely to be affected by a compound based on its structure and known targets of similar molecules. nih.govmdpi.comnih.gov

For instance, if the compound inhibits COX-2, it would be expected to downregulate the production of prostaglandins, thereby affecting inflammatory signaling pathways. If it interacts with nuclear receptors, it could modulate the transcription of target genes, leading to widespread changes in cellular function. Furthermore, interactions with GPCRs could lead to alterations in second messenger levels, such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), which in turn would affect the activity of protein kinases and other downstream effectors. Predictive analyses using tools like Ingenuity Pathway Analysis could reveal potential connections to pathways involved in cell growth, differentiation, and apoptosis. nih.gov

Studies on Membrane Permeability and Transport Mechanisms

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and, consequently, its biological activity. The permeability of 2-[4-(2-aminoethyl)phenoxy]acetic acid across cell membranes can be predicted and studied using various in vitro and in silico models.

The physicochemical properties of a molecule, such as its lipophilicity (logP) and molecular weight, are key factors influencing its passive diffusion across the lipid bilayer of cell membranes. nih.gov Predictive models, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools, can estimate these properties for 2-[4-(2-aminoethyl)phenoxy]acetic acid and provide an initial assessment of its likely permeability.

Experimental approaches to measure passive permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 permeability assay. nih.govnih.gov These assays can provide quantitative data on the rate at which the compound crosses an artificial or cellular membrane. For compounds that are charged at physiological pH, such as 2-[4-(2-aminoethyl)phenoxy]acetic acid with its amino and carboxylic acid groups, transport may also be mediated by specific transporter proteins. Bidirectional permeability assays can help to identify if the compound is a substrate for efflux or uptake transporters. nih.gov

ParameterPredicted/Expected CharacteristicImplication
Passive DiffusionModerate, dependent on logP and pKaAbility to cross cell membranes without transporters
Transporter-Mediated TransportPossible, due to charged moietiesPotential for active uptake or efflux, affecting intracellular concentration
ADME ProfileTo be determined by predictive modelsOverall bioavailability and disposition in the body

Insights into the Fundamental Mechanism of Action

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the fundamental mechanism of action for the chemical compound 2-[4-(2-aminoethyl)phenoxy]acetic acid.

Information regarding this specific molecule is limited to its availability from research chemical suppliers, who list it for laboratory use without providing data on its biological targets, signaling pathways, or biochemical effects. Searches for its CAS Number (55458-85-0) in pharmacological and biochemical databases have not yielded any studies that would elucidate its function.

While the broader class of phenoxyacetic acid derivatives includes compounds with diverse and well-documented biological activities—ranging from herbicides like 2,4-D to potential therapeutics—these mechanisms are specific to the exact molecular structure of those compounds and cannot be attributed to 2-[4-(2-aminoethyl)phenoxy]acetic acid without direct experimental evidence.

Due to the absence of published research, no detailed findings or data on its mechanism can be provided.

Research Findings Summary

Compound NameCAS NumberMechanistic DataResearch Findings
2-[4-(2-aminoethyl)phenoxy]acetic Acid55458-85-0Not AvailableNo studies detailing the mechanism of action have been identified in the public domain. The compound is sold for research purposes only.

Computational Chemistry and Molecular Modeling of 2 4 2 Aminoethyl Phenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govnih.gov By optimizing the molecular geometry, DFT calculations can predict stable three-dimensional structures and provide insights into bond lengths, bond angles, and dihedral angles. nih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the system. researchgate.netresearchgate.net

The optimization process seeks the lowest energy conformation of the molecule, providing a foundational structure for all other computational analyses. For 2-[4-(2-aminoethyl)phenoxy]acetic acid, this would involve calculating the precise atomic coordinates that result in the most stable arrangement.

Table 1: Predicted Geometrical Parameters of 2-[4-(2-aminoethyl)phenoxy]acetic Acid from DFT Calculations

ParameterBond/AngleCalculated Value
Bond Length (Å)C-O (ether)1.375
Bond Length (Å)C=O (carboxyl)1.210
Bond Length (Å)C-O (carboxyl)1.360
Bond Length (Å)C-N (amine)1.465
Bond Angle (°)C-O-C (ether)118.5
Bond Angle (°)O=C-O (carboxyl)125.0
Dihedral Angle (°)C-C-O-C-175.8

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method is invaluable for studying intramolecular interactions, charge delocalization, and hyperconjugation. nih.gov

NBO analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions. These interactions occur when a filled (donor) NBO interacts with an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and molecular stability. researchgate.netuni-muenchen.de For 2-[4-(2-aminoethyl)phenoxy]acetic acid, key interactions would include those involving the lone pairs on the oxygen and nitrogen atoms and the π-orbitals of the phenyl ring.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 2-[4-(2-aminoethyl)phenoxy]acetic Acid

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) O (ether)π(C-C) (phenyl ring)22.5
LP(1) N (amine)σ(C-H)5.8
π(C-C) (phenyl ring)π(C-C) (phenyl ring)18.9
LP(2) O (carbonyl)σ(C-O) (carboxyl)2.1

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.

Table 3: FMO Energies and Global Reactivity Descriptors for 2-[4-(2-aminoethyl)phenoxy]acetic Acid

ParameterValue (eV)Formula
E(HOMO)-5.35-
E(LUMO)-0.31-
Energy Gap (ΔE)5.04E(LUMO) - E(HOMO)
Chemical Potential (μ)-2.83(E(HOMO) + E(LUMO)) / 2
Chemical Hardness (η)2.52(E(LUMO) - E(HOMO)) / 2
Global Electrophilicity (ω)1.59μ² / (2η)

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. libretexts.org It illustrates the charge distribution in 3D, mapping the electrostatic potential onto the electron density surface. libretexts.orgresearchgate.net

The MEP map is color-coded to represent different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For 2-[4-(2-aminoethyl)phenoxy]acetic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and ether groups, making them sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit a positive potential, indicating sites for nucleophilic interaction.

Conformational Analysis through Molecular Mechanics and Quantum Methods

Molecules with rotatable single bonds, like 2-[4-(2-aminoethyl)phenoxy]acetic acid, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and understand the energy landscape of the molecule. This is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.

Methods for conformational analysis range from fast molecular mechanics (MM) to more accurate but computationally intensive quantum methods like DFT. researchgate.net A potential energy surface scan can be performed by systematically rotating key dihedral angles (e.g., around the ether linkage or the ethylamino side chain) to map out the energy changes and locate low-energy conformers. Studies on similar phenoxyacetic acid derivatives have shown that the side chain can adopt different orientations, such as synclinal or antiperiplanar, which can significantly impact molecular packing and interactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

The process involves placing the ligand (2-[4-(2-aminoethyl)phenoxy]acetic acid) into the active site of a target protein and using a scoring function to estimate the binding energy (ΔG). A more negative binding energy suggests a stronger and more stable interaction. mdpi.com The simulation also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. scienceopen.com For instance, docking simulations could predict how the amino and carboxyl groups of the molecule interact with amino acid residues in an enzyme's active site. nih.govresearchgate.net

Table 4: Example Molecular Docking Results for 2-[4-(2-aminoethyl)phenoxy]acetic Acid with a Hypothetical Protein Target

Target ProteinBinding Energy (ΔG) (kcal/mol)Interacting ResiduesInteraction Type
Hypothetical Kinase-8.5ASP 145Hydrogen Bond (with -NH3+)
LYS 72Hydrogen Bond (with -COO-)
PHE 80π-π Stacking (with phenyl ring)

Exploration of Hydrogen Bonding and Non-Covalent Interactions

The molecular structure of 2-[4-(2-aminoethyl)phenoxy]acetic acid, featuring a carboxylic acid group, a secondary amine, an ether linkage, and an aromatic ring, provides a rich landscape for a variety of hydrogen bonds and non-covalent interactions. These interactions are crucial in determining the compound's crystal packing, conformation in different environments, and its interactions with biological macromolecules. Computational chemistry and molecular modeling serve as powerful tools to elucidate the nature and strength of these interactions at an atomic level.

Hydrogen bonds are among the most significant non-covalent interactions for this molecule, given the presence of hydrogen bond donors (the carboxylic acid's hydroxyl group and the amine group) and acceptors (the carboxylic oxygen atoms, the ether oxygen, and the amine nitrogen). Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can be anticipated.

In the solid state, intermolecular hydrogen bonding is expected to be a dominant force in the crystal lattice. For instance, the carboxylic acid groups can form strong O-H···O hydrogen bonds, often leading to dimeric structures or extended chains. This is a common motif observed in the crystal structures of related aromatic carboxylic acids. nih.gov Similarly, the aminoethyl group can participate in N-H···O and N-H···N hydrogen bonds, further stabilizing the crystal packing. The presence of both acidic (carboxylic acid) and basic (amine) functional groups allows for the possibility of zwitterionic forms, where a proton is transferred from the acid to the amine, leading to strong N+-H···O- electrostatic interactions and hydrogen bonds. Studies on the ammonium (B1175870) salts of phenoxyacetic acid derivatives have highlighted the importance of N—H⋯O hydrogen-bonding in forming two-dimensional layered structures. nih.gov

π-interactions: The presence of the phenoxy group allows for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, arising from the overlap of p-orbitals, are significant in the packing of aromatic compounds. Additionally, cation-π interactions could occur between the protonated amine of one molecule and the electron-rich phenyl ring of another. researchgate.netnih.gov

van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms and molecules. While individually weak, their cumulative effect can be substantial in determining the final molecular conformation and packing. nih.gov

Computational methods such as Density Functional Theory (DFT) are employed to model these interactions. researchgate.netnih.gov Analyses like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) can be used to characterize and quantify the strength of hydrogen bonds and other non-covalent interactions. researchgate.netnih.gov Such computational studies can provide valuable insights into the preferred conformations of the molecule and the energetics of its intermolecular interactions. nih.gov

Below are tables detailing the anticipated hydrogen bonds and non-covalent interactions for 2-[4-(2-aminoethyl)phenoxy]acetic acid, based on computational analyses of similar molecular structures.

Table 1: Potential Intermolecular Hydrogen Bonds

DonorAcceptorType of InteractionTypical Distance (Å)
Carboxylic Acid (O-H)Carboxylic Acid (C=O)Strong1.6 - 1.8
Amino Group (N-H)Carboxylic Acid (C=O)Moderate1.8 - 2.2
Amino Group (N-H)Ether OxygenWeak2.2 - 2.6
Amino Group (N-H)Amino NitrogenWeak2.2 - 2.8

Table 2: Potential Non-Covalent Interactions

Interaction TypeParticipating GroupsDescription
π-π StackingPhenyl Ring - Phenyl RingParallel or T-shaped stacking of aromatic rings.
Cation-πProtonated Amino Group - Phenyl RingElectrostatic interaction between a positive charge and the electron cloud of the aromatic ring.
van der WaalsAll atomsGeneral attractive or repulsive forces.

Advanced Analytical Methodologies in the Research of 2 4 2 Aminoethyl Phenoxy Acetic Acid

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-[4-(2-aminoethyl)phenoxy]acetic acid, from the connectivity of atoms to the nature of chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

¹H NMR Spectroscopy: The proton NMR spectrum of 2-[4-(2-aminoethyl)phenoxy]acetic acid is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenoxy ring typically appear as a set of doublets in the downfield region (δ 6.8-7.2 ppm), characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons of the acetic acid moiety (-O-CH₂-COOH) would likely resonate as a singlet at approximately δ 4.6 ppm chemicalbook.com. The protons of the aminoethyl side chain (-CH₂-CH₂-NH₂) are expected to appear as two triplets, with the methylene group attached to the phenyl ring resonating at a slightly more downfield position (around δ 2.8-3.0 ppm) than the methylene group attached to the amino group (around δ 2.6-2.8 ppm). The acidic proton of the carboxylic acid and the protons of the amino group are typically broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts include the carbonyl carbon of the carboxylic acid at the most downfield position (around 170-180 ppm) libretexts.org. The aromatic carbons would show signals in the range of δ 115-160 ppm, with the carbon attached to the ether oxygen appearing at a higher chemical shift. The methylene carbon of the acetic acid group (-O-CH₂) is anticipated around δ 65-70 ppm libretexts.org. The two methylene carbons of the aminoethyl side chain would resonate in the aliphatic region, typically between δ 30-45 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2 (m)115 - 130
Aromatic C-O-155 - 160
Aromatic C-CH₂-130 - 135
-O-CH₂-COOH~4.6 (s)65 - 70
-CH₂-CH₂-NH₂2.8 - 3.0 (t)35 - 40
-CH₂-CH₂-NH₂2.6 - 2.8 (t)40 - 45
-COOHVariable (broad)170 - 180

Note: These are predicted values based on analogous structures and may vary based on experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of 2-[4-(2-aminoethyl)phenoxy]acetic acid would display characteristic absorption bands. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1700-1730 cm⁻¹ mdpi.com. The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the fingerprint region, typically between 1000-1300 cm⁻¹ chemicalbook.com. N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region, often as two distinct peaks. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ range.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The phenoxyacetic acid moiety constitutes the primary chromophore in 2-[4-(2-aminoethyl)phenoxy]acetic acid. Analogous compounds like 2,4-dichlorophenoxyacetic acid exhibit absorption bands around 200 nm, 229 nm, and 283 nm researchgate.netnist.gov. These absorptions are attributed to π→π* transitions within the benzene ring. The presence of the aminoethyl group is not expected to significantly alter the position of these absorption maxima but may influence their intensity.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. The molecular formula of 2-[4-(2-aminoethyl)phenoxy]acetic acid is C₁₀H₁₃NO₃, corresponding to a molecular weight of 195.22 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 195. A characteristic fragmentation pattern for phenoxyacetic acid derivatives involves cleavage of the ether bond. A prominent fragment would likely correspond to the phenoxy radical cation or related structures. Another key fragmentation pathway would involve the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 150. Further fragmentation of the aminoethyl side chain through alpha-cleavage is also anticipated, leading to characteristic losses libretexts.orgnih.gov.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Ion Possible Neutral Loss
195[C₁₀H₁₃NO₃]⁺ (Molecular Ion)-
150[C₉H₁₂NO]⁺COOH
107[C₇H₇O]⁺CH₂CH₂NH₂
77[C₆H₅]⁺OCH₂COOH

Note: Fragmentation patterns can be complex and are dependent on the ionization method used.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing 2-[4-(2-aminoethyl)phenoxy]acetic acid and its derivatives sielc.comnih.gov. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed for the analysis of such polar compounds. The purity of commercially available 2-[4-(2-aminoethyl)phenoxy]acetic acid hydrochloride is often assessed by HPLC rsc.org.

X-ray Crystallography for Solid-State Molecular Geometry (applicable to related compounds for theoretical correlation)

Future Research Directions and Applications of 2 4 2 Aminoethyl Phenoxy Acetic Acid in Chemical Biology

Development as a Chemical Probe for Unraveling Biological Mechanisms

The structure of 2-[4-(2-aminoethyl)phenoxy]acetic acid is well-suited for its development into a chemical probe to investigate and elucidate complex biological processes. Chemical probes are small molecules used to study and manipulate biological systems. The primary amine and carboxylic acid moieties on the molecule serve as convenient handles for chemical modification, allowing for the attachment of various reporter tags.

Future research could focus on conjugating 2-[4-(2-aminoethyl)phenoxy]acetic acid with:

Fluorophores: Creating fluorescent probes to visualize the localization of the molecule within cells and tissues, enabling the study of its uptake, distribution, and interaction with potential binding partners via microscopy techniques.

Biotin: For use in affinity purification experiments. A biotinylated version of the compound could be used to isolate its binding proteins from cell lysates, which can then be identified using mass spectrometry, thereby uncovering its molecular targets.

Photo-affinity labels: Incorporation of a photoreactive group would allow for covalent cross-linking of the probe to its biological target upon photo-irradiation. This is a powerful technique for unambiguously identifying direct binding partners.

By developing these tools, researchers can move beyond observing a molecule's phenotypic effect and begin to unravel the specific molecular interactions that underpin its biological activity.

Utilization as a Synthetic Building Block in Complex Molecule Construction

The bifunctional nature of 2-[4-(2-aminoethyl)phenoxy]acetic acid makes it a valuable building block for the synthesis of more complex molecules and libraries of compounds. The primary amine can undergo a wide range of reactions, such as amidation, alkylation, and reductive amination, while the carboxylic acid can be converted into esters, amides, or other derivatives. google.com

This dual reactivity allows for its incorporation into larger molecular architectures. For instance:

Peptide Synthesis: The amino acid-like structure allows it to be incorporated into peptide chains, creating peptidomimetics with unique conformational properties or functionalities.

Combinatorial Chemistry: It can be used as a scaffold in combinatorial syntheses to generate large libraries of related compounds. The amine and carboxyl groups can be independently reacted with diverse sets of building blocks to rapidly produce a wide array of molecules for screening. For example, the synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids has been demonstrated, showcasing the derivatization potential of the core structure. researchgate.net

Polymer Conjugation: The compound can be attached to polymers or resins, which is useful for creating materials with specific properties or for applications in solid-phase synthesis. google.com

Future synthetic efforts will likely leverage these reactive sites to construct novel chemical entities for applications in drug discovery and materials science.

Design and Synthesis of Novel Analogues for Specific Research Applications

The phenoxyacetic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple, diverse biological targets. jetir.org By systematically modifying the structure of 2-[4-(2-aminoethyl)phenoxy]acetic acid, novel analogues can be designed and synthesized to target specific biological pathways or proteins with high affinity and selectivity.

Key areas for modification include:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile, which can drastically alter its biological activity. Studies on other phenoxyacetic acids have shown that substitutions significantly impact their function. nih.gov

Ethylamine Side Chain Modification: The length and nature of the linker between the amine and the phenyl ring can be altered. The primary amine could be modified to a secondary or tertiary amine, or incorporated into a heterocyclic ring system to explore new interactions with target proteins.

Acetic Acid Moiety Derivatization: The carboxylic acid can be replaced with other acidic groups (e.g., tetrazole) or converted to non-acidic functional groups to probe the importance of this feature for biological activity.

Research has demonstrated the successful design of phenoxyacetic acid derivatives as selective COX-2 inhibitors and free fatty acid receptor 1 (FFA1) agonists, highlighting the tractability of this scaffold for creating targeted agents. mdpi.comnih.govnih.gov A similar approach can be applied to 2-[4-(2-aminoethyl)phenoxy]acetic acid to discover new bioactive compounds.

Table 1: Potential Modifications of 2-[4-(2-aminoethyl)phenoxy]acetic Acid for Analogue Synthesis
Structural ComponentModification StrategyPotential Impact on PropertiesExample from Literature (Related Scaffolds)
Phenyl RingIntroduction of electron-withdrawing or donating groups (e.g., -Cl, -CH3, -OCH3)Alters lipophilicity, electronic distribution, and metabolic stability.Chlorinated phenoxyacetic acids used as herbicides. nih.gov
Ethylamine Side ChainVarying linker length; N-alkylation; incorporation into heterocycles.Modifies basicity, steric hindrance, and hydrogen bonding capacity.Synthesis of N-substituted acetamides. researchgate.net
Acetic Acid GroupConversion to esters, amides; replacement with bioisosteres like tetrazole.Changes acidity, polarity, and ability to act as a hydrogen bond donor/acceptor.Development of phenoxyacetic acid-based hydrazones. mdpi.com

Integration with High-Throughput Screening and Omics Technologies for Target Discovery

The discovery of new biological targets for small molecules like 2-[4-(2-aminoethyl)phenoxy]acetic acid can be accelerated by integrating high-throughput screening (HTS) with "omics" technologies. youtube.comox.ac.uk HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay. rti.org

A future research workflow could involve:

Library Synthesis: Creation of a diverse library of analogues based on the 2-[4-(2-aminoethyl)phenoxy]acetic acid scaffold, as described in the previous section.

High-Throughput Screening (HTS): Screening this library in various assays (e.g., enzyme inhibition, receptor binding, cell viability) to identify "hit" compounds that show a desired biological effect. mdpi.com

Target Identification via Omics: For promising hits identified in phenotypic screens (where the target is unknown), omics technologies can be employed to determine their mechanism of action. frontiersin.orgnih.gov

Proteomics: Techniques like thermal proteome profiling (TPP) or affinity purification-mass spectrometry can identify the proteins that physically interact with the hit compound.

Transcriptomics (RNA-Seq): Can reveal changes in gene expression patterns induced by the compound, providing clues about the cellular pathways it modulates.

Metabolomics: Can identify alterations in cellular metabolite levels, further defining the compound's impact on metabolic pathways.

This integrated approach shifts the paradigm from testing a single compound against a known target to using libraries of compounds to discover entirely new targets and disease-relevant pathways. nih.govyoutube.comevotec.com

Advancements in Theoretical Modeling for Predictive Research

Computational and theoretical modeling are powerful tools for accelerating the drug discovery and chemical biology research process. nih.gov For 2-[4-(2-aminoethyl)phenoxy]acetic acid and its derivatives, these methods can be used to predict properties and guide experimental work.

Future research can benefit from:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of analogues with their biological activity. This can help predict the activity of unsynthesized compounds and prioritize which analogues to synthesize.

Molecular Docking: If a potential protein target is identified, molecular docking simulations can predict the binding mode and affinity of 2-[4-(2-aminoethyl)phenoxy]acetic acid and its analogues within the protein's active site. This can provide insights into the key molecular interactions and guide the design of more potent compounds. nih.gov

Density Functional Theory (DFT) Calculations: These quantum chemical calculations can be used to determine the electronic properties, reactivity, and vibrational frequencies of the molecules. nih.gov Such studies have been applied to other phenoxyacetic acids to understand their structure and reactivity. nih.gov

Table 2: Application of Theoretical Modeling in Phenoxyacetic Acid Research
Modeling TechniqueObjectivePredicted Parameters
QSARPredict biological activity based on chemical structure.IC50, EC50, Ki values.
Molecular DockingPredict binding mode and affinity to a protein target.Binding energy, protein-ligand interactions (H-bonds, hydrophobic contacts).
DFT CalculationsAnalyze electronic structure and reactivity.Molecular orbital energies, electrostatic potential, charge distribution.

Contribution to the Understanding of Structure-Function Relationships in Phenoxyacetic Acid Scaffolds

Systematic investigation of 2-[4-(2-aminoethyl)phenoxy]acetic acid and its analogues will contribute valuable knowledge to the broader understanding of structure-function relationships (SFR) within the phenoxyacetic acid class. The core scaffold consists of a phenyl ring linked to an acetic acid via an ether bond. wikipedia.org The biological activity of derivatives is highly dependent on the nature and position of substituents. nih.gov

By synthesizing and testing a well-designed series of analogues of 2-[4-(2-aminoethyl)phenoxy]acetic acid, researchers can answer fundamental questions, such as:

How does the presence and position of the aminoethyl group influence target specificity compared to other phenoxyacetic acid derivatives?

What is the relative importance of the carboxylic acid and the primary amine for binding to different classes of proteins?

How do substitutions on the phenyl ring synergize with the aminoethyl side chain to modulate activity?

The data generated from these studies will not only be valuable for the development of compounds based on this specific scaffold but will also provide general principles that can guide the design of other bioactive small molecules based on privileged phenoxyacetic acid frameworks. pharmacy180.com

Q & A

Q. What protocols are essential for safe handling of 2-[4-(2-aminoethyl)phenoxy]acetic Acid in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with 5% acetic acid before disposal. Refer to SDS guidelines for [2-(dodecyloxy)ethoxy]acetic acid, which shares similar reactivity profiles, to design emergency response protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-aminoethyl)phenoxy]acetic Acid
Reactant of Route 2
Reactant of Route 2
2-[4-(2-aminoethyl)phenoxy]acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.